(Carbethoxyethylidene)triphenylphosphorane

Catalog No.
S1491679
CAS No.
5717-37-3
M.F
C23H23O2P
M. Wt
362.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Carbethoxyethylidene)triphenylphosphorane

CAS Number

5717-37-3

Product Name

(Carbethoxyethylidene)triphenylphosphorane

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3

InChI Key

KZENFXVDPUMQOE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Synonyms

((Ethoxycarbonyl)ethylidene)triphenylphosphorane; (Carbethoxyethylidene)triphenylphosphorane; 1-(Ethoxycarbonyl)ethylidenetriphenylphosphorane; 1-Carboethoxyethylidenetriphenylphosphorane; 2-(Triphenylphosphoranylidene)propanoic Acid Ethyl Ester; Eth

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Wittig Reaction

One of the most prominent applications of (Carbethoxyethylidene)triphenylphosphorane is in the Wittig reaction. This reaction allows the conversion of aldehydes and ketones into alkenes. The phosphorane reacts with the carbonyl group of the aldehyde or ketone, forming a new carbon-carbon bond and releasing triphenylphosphine oxide as a byproduct. This reaction is widely used in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].

Here's the general reaction scheme for the Wittig reaction:

R¹CHO + Ph₃P=CHCO₂Et -> R¹CH=CHCO₂Et + Ph₃PO

where:

  • R¹ = alkyl, aryl, or other substituent group
  • Ph = phenyl group
  • Et = ethyl group

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another important application of (Carbethoxyethylidene)triphenylphosphorane. Similar to the Wittig reaction, it allows the formation of carbon-carbon bonds, but with the advantage of being compatible with a wider range of functional groups. The HWE reaction involves the reaction of the phosphorane with a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene [].

Here's the general reaction scheme for the HWE reaction:

Ph₃P=CHCO₂Et + base -> Ph₃P=C(CO₂Et)⁻ + EtOHPh₃P=C(CO₂Et)⁻ + R²COR³ -> R²CH=CHCOR³ + Ph₃PO

where:

  • R² and R³ = various substituent groups on the carbonyl compound

Other Applications

(Carbethoxyethylidene)triphenylphosphorane also finds applications in various other areas of scientific research, including:

  • Synthesis of heterocycles: These are organic compounds containing atoms other than carbon in their rings. The phosphorane can be used as a precursor to ylides, which are reactive intermediates involved in the formation of heterocycles [].
  • Olefination reactions: These reactions involve the introduction of a double bond (alkene) into a molecule. The phosphorane can be used in various olefination reactions, such as the Appel reaction and the Johnson-Corey-Chaykovsky reaction [, ].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5717-37-3

Wikipedia

Ethyl 2-(triphenylphosphoranylidene)propionate

Dates

Modify: 2023-08-15
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

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